molecular formula C8H12ClNO2 B1266155 O-(4-Methoxybenzyl)hydroxylamine hydrochloride CAS No. 876-33-5

O-(4-Methoxybenzyl)hydroxylamine hydrochloride

Cat. No.: B1266155
CAS No.: 876-33-5
M. Wt: 189.64 g/mol
InChI Key: DHEZQYZJFCIQQA-UHFFFAOYSA-N
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Description

O-(4-Methoxybenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C8H12ClNO2. It is commonly used as an intermediate in pharmaceutical and chemical research. The compound is known for its stability and reactivity, making it a valuable reagent in various synthetic processes .

Properties

IUPAC Name

O-[(4-methoxyphenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-10-8-4-2-7(3-5-8)6-11-9;/h2-5H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEZQYZJFCIQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236504
Record name Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID00236504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-33-5
Record name Hydroxylamine, O-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The process typically follows:
$$
\text{NH}2\text{OH·HCl} + \text{4-MeO-C}6\text{H}4\text{CH}2\text{Cl} \xrightarrow{\text{NaOH}} \text{4-MeO-C}6\text{H}4\text{CH}2\text{ONH}2·\text{HCl} + \text{NaCl} + \text{H}_2\text{O}
$$
Key parameters include:

  • Temperature : 50–65°C to balance reaction rate and byproduct formation.
  • pH Control : Maintained at 9–10 using 50% NaOH to deprotonate hydroxylamine and drive the reaction.
  • Stoichiometry : A 1:1.2 molar ratio of hydroxylamine hydrochloride to 4-methoxybenzyl chloride minimizes unreacted starting material.

Workup and Purification

Post-reaction, the mixture is acidified with HCl to precipitate the product. Recrystallization from ethyl acetate/water yields >98% purity. Table 1 summarizes optimized conditions from patent CN102531950A:

Parameter Value Impact on Yield/Purity
Reaction Temperature 55–65°C Maximizes substitution rate
NaOH Concentration 50% (w/w) Ensures complete deprotonation
Reaction Time 24 hours Completes conversion
Recrystallization Solvent Ethyl acetate/water (3:1) Removes NaCl and byproducts

Mitsunobu Reaction with Subsequent Deprotection

A modular approach employs the Mitsunobu reaction to install the 4-methoxybenzyl group onto a protected hydroxylamine precursor. This method is favored for its regioselectivity in complex syntheses.

Synthetic Steps

  • Mitsunobu Coupling :
    N-Hydroxyphthalimide reacts with 4-methoxybenzyl alcohol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃):
    $$
    \text{Phth-NOH} + \text{4-MeO-C}6\text{H}4\text{CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{Phth-N-O-CH}2\text{C}6\text{H}_4\text{-4-OMe}
    $$
  • Deprotection :
    Hydrazine cleaves the phthalimide group, followed by HCl treatment to form the hydrochloride salt.

Performance Metrics

  • Yield : 75–85% over two steps.
  • Purity : ≥97% after column chromatography (silica gel, ethyl acetate/heptane).
  • Advantage : Avoids harsh alkaline conditions, suitable for acid-sensitive substrates.

Reductive Amination of 4-Methoxybenzaldehyde Oxime

An alternative route reduces 4-methoxybenzaldehyde oxime using hydrogen gas or ammonium formate in the presence of a Pd/C catalyst.

Procedure Overview

  • Oxime Formation :
    4-Methoxybenzaldehyde reacts with hydroxylamine hydrochloride:
    $$
    \text{4-MeO-C}6\text{H}4\text{CHO} + \text{NH}2\text{OH·HCl} \rightarrow \text{4-MeO-C}6\text{H}4\text{CH=NOH} + \text{HCl} + \text{H}2\text{O}
    $$
  • Reduction :
    Catalytic hydrogenation (1 atm H₂, 25°C) or transfer hydrogenation (HCOONH₄, Pd/C) yields the hydroxylamine intermediate, which is subsequently treated with HCl.

Key Data

  • Catalyst Loading : 5–10% Pd/C achieves full conversion within 3 hours.
  • Yield : 90–95% after recrystallization.
  • Limitation : Requires specialized equipment for hydrogenation.

Comparative Analysis of Methods

Table 2 evaluates the three primary methods:

Method Yield (%) Purity (%) Cost Efficiency Scalability
Alkylation 80–90 98–99 High Industrial-scale
Mitsunobu/Deprotection 75–85 97–98 Moderate Lab-scale
Reductive Amination 90–95 99 Low Pilot-scale

Alkylation is preferred for bulk production due to its simplicity and low cost, while reductive amination offers superior purity for pharmaceutical applications.

Applications in Organic Synthesis

The compound serves as a key intermediate in:

  • Peptide Synthesis : Protection of amines via Pmoc (4-methoxybenzyloxycarbonyl) groups.
  • Oxime Formation : Condensation with ketones/aldehydes for bioconjugation.
  • Anticancer Agents : Precursor to IDO1 inhibitors with sub-micromolar activity.

Chemical Reactions Analysis

Oxime Formation with Carbonyl Compounds

O-(4-Methoxybenzyl)hydroxylamine hydrochloride reacts with aldehydes and ketones to form stable oximes via nucleophilic attack. This reaction is pivotal in protecting carbonyl groups and synthesizing bioactive molecules.

Mechanism :

  • Nucleophilic Attack : The hydroxylamine’s nitrogen attacks the electrophilic carbonyl carbon.

  • Proton Transfer : A proton shifts from the hydroxylamine to the carbonyl oxygen, forming an imine intermediate.

  • Tautomerization : The intermediate tautomerizes to yield the oxime product .

Reaction Conditions :

  • Typically conducted in polar aprotic solvents (e.g., DMF, THF) at 20–50°C.

  • Yields exceed 80% for aromatic aldehydes (e.g., 4-nitrobenzaldehyde) .

Example :

Carbonyl SubstrateProductYield (%)Conditions
4-Bromobenzaldehyde4-Bromo-benzaldoxime87THF, 25°C, 24h
4-Nitrobenzaldehyde4-Nitro-benzaldoxime88DMF, 50°C, 20h

Coupling Reactions

The compound serves as a nucleophile in peptide and heterocycle synthesis:

  • Example : Coupling with carboxylic acids to form hydroxamic acids, used in protease inhibitor development .

Reactivity with Biological Targets

While primarily a synthetic reagent, this compound exhibits moderate inhibition of heme-containing enzymes:

EnzymeIC₅₀ (μM)Selectivity vs. IDO1
CYP3A4 7.2–1522–48 fold less
Catalase >100No inhibition

This selectivity suggests preferential binding to IDO1’s heme pocket, though off-target effects necessitate caution .

Stability and Kinetic Considerations

  • Storage : Stable at −20°C under anhydrous conditions for >2 years.

  • Reactivity Factors :

    • Solvent Polarity : Higher polarity (e.g., DMF) accelerates oxime formation.

    • Temperature : Reactions above 50°C risk decomposition .

Scientific Research Applications

Chemical Properties and Identification

Chemical Identifiers:

  • CAS Number: 876-33-5
  • IUPAC Name: O-[(4-methoxyphenyl)methyl]hydroxylamine
  • PubChem CID: 120426

This compound is characterized by its hydroxylamine functional group, which plays a crucial role in its reactivity and applications.

Pharmaceutical Applications

O-(4-Methoxybenzyl)hydroxylamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic reactions makes it valuable in drug development.

Case Studies in Drug Development

  • Indoleamine 2,3-Dioxygenase Inhibition:
    • Research has indicated that derivatives of hydroxylamines, including O-benzylhydroxylamine, exhibit potent inhibition of indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer therapy. The structure-activity relationship studies revealed that modifications to the aromatic ring can enhance inhibitory potency, making these compounds promising candidates for further development .
  • Synthesis of Benzyl Esters:
    • This compound has been utilized in the preparation of benzyl esters through acylation reactions. This application demonstrates its utility in organic synthesis and highlights its role as a building block for more complex molecules .

Chemical Research Applications

In addition to pharmaceutical applications, this compound is employed in various chemical research contexts.

Synthetic Applications

  • C–C Amination Reactions:
    • The compound has been reported to facilitate C–C amination reactions, showcasing its ability to act as a reagent in synthetic organic chemistry. These reactions are critical for the formation of amines from alcohols, expanding the toolkit available to synthetic chemists .
  • Hydroxylamine-Mediated Transformations:
    • Hydroxylamines are known for their role in transforming carbonyl compounds into amines. This compound can be used effectively in such transformations, contributing to the synthesis of various nitrogen-containing compounds .

Table 1: Summary of Applications

Application AreaSpecific UseReference
Pharmaceutical DevelopmentIDO1 Inhibition
Organic SynthesisSynthesis of Benzyl Esters
Chemical ReactionsC–C Amination Reactions
Hydroxylamine TransformationsConversion of Carbonyls to Amines

Mechanism of Action

The mechanism of action of O-(4-Methoxybenzyl)hydroxylamine hydrochloride involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that facilitate the formation of desired products. Its molecular targets include enzymes and other biomolecules, where it can act as an inhibitor or activator, depending on the context .

Comparison with Similar Compounds

  • O-(4-Methoxybenzyl)hydroxylamine
  • O-(Carboxymethyl)hydroxylamine
  • O-(4-Methoxyphenyl)hydroxylamine

Comparison: O-(4-Methoxybenzyl)hydroxylamine hydrochloride is unique due to its specific reactivity and stability. Compared to O-(4-Methoxybenzyl)hydroxylamine, the hydrochloride form is more stable and easier to handle. O-(Carboxymethyl)hydroxylamine and O-(4-Methoxyphenyl)hydroxylamine have different functional groups, leading to variations in their reactivity and applications .

Biological Activity

O-(4-Methoxybenzyl)hydroxylamine hydrochloride (CAS No. 876-33-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a precursor in pharmaceutical synthesis. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the following properties:

  • Molecular Formula : C₈H₁₁ClN₁O₂
  • Molecular Weight : 153.18 g/mol
  • Appearance : White solid
  • Purity : 98% .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes, notably indoleamine 2,3-dioxygenase (IDO1). IDO1 is a critical enzyme involved in the catabolism of tryptophan and is implicated in immune regulation and tumor progression.

Inhibition of IDO1

Research indicates that derivatives of hydroxylamines, including O-(4-Methoxybenzyl)hydroxylamine, can act as potent inhibitors of IDO1. The structural modifications in these compounds have been shown to enhance their inhibitory potency significantly. For instance, halogen substitutions on the aromatic ring have been found to improve the binding affinity and efficacy against IDO1, demonstrating nanomolar-level potency .

Antitumor Activity

This compound has shown potential as an antitumor agent. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. Notably, compounds with similar structural motifs have been reported to exhibit IC₅₀ values in the low micromolar range against several cancer types .

Antioxidant Properties

The compound also exhibits antioxidant activity, which contributes to its potential therapeutic applications. Antioxidants play a crucial role in mitigating oxidative stress, a factor involved in numerous diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on IDO1 Inhibition : A study highlighted that O-benzylhydroxylamine derivatives could inhibit IDO1 effectively, with modifications leading to increased potency. The most effective derivatives demonstrated significant cellular activity with minimal toxicity .
  • Antiproliferative Activity : A series of benzimidazole carboxamides bearing methoxy substituents were tested for antiproliferative effects against various cancer cell lines. Compounds similar to O-(4-Methoxybenzyl)hydroxylamine showed promising results, indicating potential for further development .
  • Antioxidative Studies : Research indicated that certain hydroxylamine derivatives exhibited strong antioxidative properties compared to standard antioxidants like BHT (butylated hydroxytoluene), suggesting a dual mechanism where they combat oxidative stress while also inhibiting tumor growth .

Table 1: Biological Activity Summary of this compound

Activity TypeObservationsReference
IDO1 InhibitionPotent sub-micromolar inhibitor
AntiproliferativeIC₅₀ values in low micromolar range
Antioxidant ActivitySuperior to BHT in certain assays

Table 2: Structure-Activity Relationship (SAR) Insights

Substitution PositionEffect on PotencyReference
Meta HalogenIncreased potency
Ortho HydroxylReduced inhibition
Para MethoxyGenerally deleterious

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(4-Methoxybenzyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(4-Methoxybenzyl)hydroxylamine hydrochloride

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